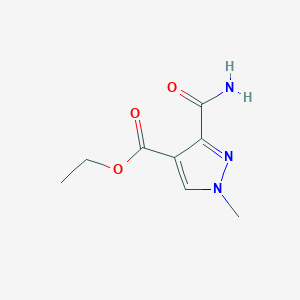

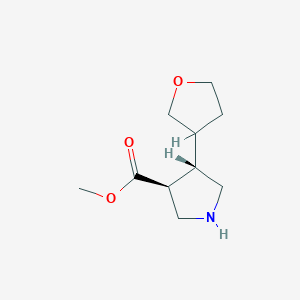

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Impact on Oxidative Metabolism

Nicotinamide and its derivatives play a crucial role in oxidative metabolism, with effects on the hepatic microsomal mixed-function oxidase system. Research by Schenkman et al. (1967) revealed that nicotinamide can inhibit the metabolism of substrates in this system, highlighting its potential to modulate enzymatic activity and suggesting applications in studying drug metabolism and enzyme inhibition mechanisms (Schenkman, Ball, & Estabrook, 1967).

Enzymatic Activity and Inhibition

Studies on nicotinamidase from Mycobacterium tuberculosis by Seiner, Hegde, & Blanchard (2010) show the enzyme's role in the NAD+ salvage pathway, crucial for cellular energy metabolism. This research underscores the therapeutic potential of targeting nicotinamidase in tuberculosis treatment, offering a foundation for developing drugs that can disrupt bacterial NAD+ synthesis (Seiner, Hegde, & Blanchard, 2010).

Structural Analysis and Crystal Engineering

Jarzembska et al. (2017) conducted a study on the cocrystallization of nicotinamide with dihydroxybenzoic acids to explore molecular recognition patterns and lattice energy features. This research has implications for the design of pharmaceutical cocrystals with enhanced stability and solubility, contributing to the development of better drug formulations (Jarzembska et al., 2017).

Metabolic Pathway Insights

Research by Tolstikov et al. (2014) on the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer cells provides insights into the metabolic effects of NAMPT inhibition, revealing significant changes in amino acids, purine, pyrimidine metabolism, glycolysis, the citric acid cycle, and the pentose phosphate pathway. This study illustrates the utility of metabolomics in understanding the cellular impact of pharmacological interventions and identifies NAMPT as a potential target for cancer therapy (Tolstikov et al., 2014).

properties

IUPAC Name |

N-(2-amino-2-oxoethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-11(17)8-16-13(18)9-1-2-12(15-7-9)20-10-3-5-19-6-4-10/h1-2,7,10H,3-6,8H2,(H2,14,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCHZWFEZZJOMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)NCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2920124.png)

![3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2920126.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2920129.png)

![5-bromo-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]furan-2-carboxamide](/img/structure/B2920138.png)

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid](/img/structure/B2920140.png)

![7-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920141.png)